Cas no 882672-05-1 (6-Bromo-2-chloroquinazoline)

6-Bromo-2-chloroquinazoline 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2-chloroquinazoline
- 6-BROMO-2-CHLORO-QUINAZOLINE
- Quinazoline, 6-bromo-2-chloro-
- 2-chloro-6-bromoquinazoline
- 6-bromanyl-2-chloranyl-quinazoline
- 6-bromoquinazolin-2-chloro
- Quinazoline,6-bromo-2-chloro
- 6-Bromo-2-chloroquinazoline (ACI)
-
- MDL: MFCD09261000
- インチ: 1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
- InChIKey: NYQBZJFZEZEXFP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(=CN=C(N=2)Cl)C=1
計算された属性
- 精确分子量: 241.92500
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- Surface Charge: 0
- XLogP3: 3.2
じっけんとくせい
- Color/Form: White to Yellow Solid
- 密度みつど: 1.762
- Boiling Point: 240.2°C at 760 mmHg
- フラッシュポイント: 99.1℃
- PSA: 25.78000
- LogP: 3.04570
6-Bromo-2-chloroquinazoline Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P301+P312+P330
- 储存条件:Keep in dark place,Inert atmosphere,2-8°C
6-Bromo-2-chloroquinazoline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Bromo-2-chloroquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB308371-50 g |
6-Bromo-2-chloroquinazoline, 95%; . |
882672-05-1 | 95% | 50 g |
€521.50 | 2023-07-19 | |
AstaTech | CL3451-0.25/G |
6-BROMO-2-CHLOROQUINAZOLINE |
882672-05-1 | 97% | 0.25/G |
$23 | 2022-05-31 | |
Apollo Scientific | OR55165-1g |
6-Bromo-2-chloroquinazoline |
882672-05-1 | 97% | 1g |
£45.00 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02875-50G |
6-bromo-2-chloroquinazoline |
882672-05-1 | 97% | 50g |
¥ 2,131.00 | 2023-04-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD159199-1g |
6-Bromo-2-chloroquinazoline |
882672-05-1 | 97% | 1g |
¥75.0 | 2024-04-17 | |
TRC | B684718-500mg |
6-Bromo-2-chloroquinazoline |
882672-05-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
eNovation Chemicals LLC | K07092-5g |
6-bromo-2-chloroquinazoline |
882672-05-1 | >95% | 5g |
$880 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SJ756-200mg |
6-Bromo-2-chloroquinazoline |
882672-05-1 | 97% | 200mg |
58.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | D403463-10g |
6-Bromo-2-chloro-quinazoline |
882672-05-1 | 95% | 10g |
$400 | 2024-06-05 | |
AstaTech | CL3451-25/G |
6-BROMO-2-CHLOROQUINAZOLINE |
882672-05-1 | 95% | 25g |
$249 | 2023-09-15 |
6-Bromo-2-chloroquinazoline 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
6-Bromo-2-chloroquinazolineに関する追加情報
6-Bromo-2-chloroquinazoline (CAS No. 882672-05-1): A Versatile Heterocyclic Compound for Pharmaceutical Research
The 6-Bromo-2-chloroquinazoline (CAS No. 882672-05-1) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and medicinal chemistry research. As a derivative of quinazoline, this compound serves as a crucial building block for the synthesis of various biologically active molecules. Researchers are particularly interested in its potential applications for developing kinase inhibitors, which are currently one of the most sought-after therapeutic agents in cancer treatment.
With the molecular formula C8H4BrClN2, 6-Bromo-2-chloroquinazoline offers excellent reactivity at both the bromo and chloro positions, making it an ideal intermediate for structure-activity relationship (SAR) studies. The compound's molecular weight of 243.49 g/mol and its specific structural features contribute to its growing popularity in drug discovery programs worldwide. Recent publications in journals like the Journal of Medicinal Chemistry have highlighted its utility in creating novel anticancer compounds.
The pharmaceutical industry's increasing focus on targeted therapies has driven demand for specialized quinazoline derivatives like 6-Bromo-2-chloroquinazoline. Its unique electronic properties and ability to participate in various coupling reactions (such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings) make it particularly valuable for constructing complex molecular architectures. Many researchers are investigating its potential in developing EGFR inhibitors, which are crucial for treating non-small cell lung cancer and other malignancies.
From a synthetic chemistry perspective, 6-Bromo-2-chloroquinazoline offers multiple advantages. The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the chlorine at the 2-position can be selectively modified through nucleophilic aromatic substitution. This dual functionality allows medicinal chemists to systematically explore various substitutions, creating diverse libraries of potential drug candidates. Recent advancements in high-throughput screening technologies have further increased the demand for such versatile building blocks.
The compound's stability under standard laboratory conditions and its compatibility with common organic solvents make it particularly attractive for pharmaceutical research. 6-Bromo-2-chloroquinazoline typically appears as a white to off-white crystalline powder with good solubility in DMSO, DMF, and dichloromethane. These properties facilitate its use in various medicinal chemistry applications, including fragment-based drug design and combinatorial chemistry approaches.
Recent trends in personalized medicine and precision oncology have created new opportunities for quinazoline-based compounds. Researchers are particularly interested in how modifications to the 6-Bromo-2-chloroquinazoline scaffold might yield selective inhibitors for specific cancer subtypes. The compound's ability to serve as a core structure for tyrosine kinase inhibitors aligns perfectly with current therapeutic strategies that aim to minimize side effects while maximizing efficacy.
Quality control is paramount when working with 6-Bromo-2-chloroquinazoline (CAS No. 882672-05-1). Reputable suppliers typically provide comprehensive analytical data, including HPLC purity reports (often >98%), 1H NMR, and mass spectrometry characterization. These quality assurances are essential for researchers who need reproducible results in their drug discovery projects. The compound's stability profile also makes it suitable for long-term storage when kept under appropriate conditions (typically at 2-8°C in a dry environment).
Beyond oncology applications, 6-Bromo-2-chloroquinazoline shows promise in other therapeutic areas. Some research groups are exploring its potential in developing anti-inflammatory agents and antiviral compounds, particularly given the recent increased interest in broad-spectrum antiviral therapies. The compound's ability to interact with various biological targets while maintaining favorable drug-like properties makes it a versatile tool for medicinal chemists.
The global market for specialized pharmaceutical intermediates like 6-Bromo-2-chloroquinazoline continues to expand, driven by growing investment in biopharmaceutical research and development. As drug discovery becomes increasingly target-specific, the demand for high-quality, well-characterized building blocks will likely continue to rise. This trend is particularly evident in the Asia-Pacific region, where contract research organizations and pharmaceutical companies are rapidly expanding their capabilities in small molecule drug development.
For researchers considering 6-Bromo-2-chloroquinazoline for their projects, proper handling and storage are essential. While the compound doesn't fall under hazardous material classifications, standard laboratory safety protocols should always be followed. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is recommended when working with this material. Proper ventilation and chemical hygiene practices will ensure safe handling throughout various organic synthesis procedures.
The future of 6-Bromo-2-chloroquinazoline research appears promising, with numerous potential applications still to be explored. As computational chemistry and AI-assisted drug design become more sophisticated, the compound's well-defined reactivity profile makes it an excellent candidate for in silico screening and molecular modeling studies. These technological advancements, combined with the compound's proven utility in medicinal chemistry, suggest that 6-Bromo-2-chloroquinazoline will remain an important tool for pharmaceutical researchers in the coming years.
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